molecular formula C17H18ClN3O4 B4235835 N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide

N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide

Cat. No. B4235835
M. Wt: 363.8 g/mol
InChI Key: WYTLLVFVXAZSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide blocks these signaling pathways, leading to decreased B-cell survival and proliferation. Additionally, BTK inhibition by N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can also modulate the activity of other immune cells, such as T-cells and natural killer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from patients with B-cell malignancies. This leads to decreased B-cell survival and proliferation, as well as modulation of the activity of other immune cells. In vivo studies in mouse models of B-cell malignancies have demonstrated that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can inhibit tumor growth and prolong survival.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide as a research tool is its selectivity for BTK, which allows for specific inhibition of B-cell receptor signaling pathways. Additionally, N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, making it a valuable tool for studying the biology of these diseases. However, one limitation of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is its potential off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of interest is the development of combination therapies with N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide and other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, which may enhance its anti-tumor effects. Additionally, further studies are needed to determine the optimal dosing and treatment duration of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in clinical trials. Finally, the potential of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide as a treatment for other diseases, such as autoimmune disorders, should be explored.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits BTK activity and downstream signaling pathways in B-cell lines and primary cells from patients with B-cell malignancies. In vivo studies in mouse models of chronic lymphocytic leukemia and diffuse large B-cell lymphoma have demonstrated that N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can inhibit tumor growth and prolong survival. These preclinical studies provide strong evidence for the potential clinical utility of N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in the treatment of B-cell malignancies.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c1-11-13(18)4-3-5-14(11)20-17(22)12-6-7-15(19-8-9-25-2)16(10-12)21(23)24/h3-7,10,19H,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTLLVFVXAZSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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